4-Ethenylphenol;methyl 2-methylprop-2-enoate
Overview
Description
. This compound is characterized by the presence of both an ethenyl group and a methacrylate ester group, making it a versatile molecule in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethenylphenol;methyl 2-methylprop-2-enoate typically involves the reaction of 4-vinylbenzyl chloride with potassium methacrylate . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-Ethenylphenol;methyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The ethenyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various substituted phenols, reduced phenols, and oxidized derivatives. These products have diverse applications in different fields .
Scientific Research Applications
4-Ethenylphenol;methyl 2-methylprop-2-enoate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Ethenylphenol;methyl 2-methylprop-2-enoate involves its interaction with various molecular targets. The ethenyl group can undergo polymerization, leading to the formation of polymeric chains. The methacrylate ester group can participate in esterification and transesterification reactions, modifying the compound’s properties and reactivity .
Comparison with Similar Compounds
Similar Compounds
4-Vinylbenzyl methacrylate: Similar in structure but with different reactivity and applications.
Methyl methacrylate: A simpler ester with widespread use in polymer production.
Ethyl methacrylate: Another methacrylate ester with distinct properties and uses.
Uniqueness
4-Ethenylphenol;methyl 2-methylprop-2-enoate is unique due to the presence of both an ethenyl group and a methacrylate ester group, providing it with versatile reactivity and making it suitable for a wide range of applications in different fields .
Properties
IUPAC Name |
4-ethenylphenol;methyl 2-methylprop-2-enoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O.C5H8O2/c1-2-7-3-5-8(9)6-4-7;1-4(2)5(6)7-3/h2-6,9H,1H2;1H2,2-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRHKEARBQJYMBY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OC.C=CC1=CC=C(C=C1)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
24979-71-3 | |
Details | Compound: 2-Propenoic acid, 2-methyl-, methyl ester, polymer with 4-ethenylphenol | |
Record name | 2-Propenoic acid, 2-methyl-, methyl ester, polymer with 4-ethenylphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24979-71-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
220.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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